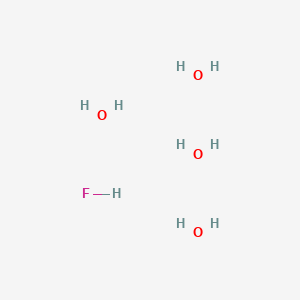

Hydrofluoric acid, tetrahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydrofluoric acid, tetrahydrate is a compound consisting of hydrogen fluoride and water in a 1:4 ratio. It is a colorless, highly corrosive liquid that is used in various industrial and scientific applications. Hydrofluoric acid is known for its ability to dissolve glass and other silicate materials, making it a valuable reagent in many chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydrofluoric acid, tetrahydrate can be synthesized by dissolving anhydrous hydrogen fluoride in water. The reaction is highly exothermic, releasing a significant amount of heat. The general reaction is as follows:

HF (g)+H2O (l)→HF⋅4H2O (l)

Industrial Production Methods

Industrially, hydrofluoric acid is produced by the reaction of sulfuric acid with fluorite (calcium fluoride). The reaction is carried out at high temperatures, and the resulting hydrogen fluoride gas is then dissolved in water to produce hydrofluoric acid:

CaF2+H2SO4→2HF+CaSO4

Análisis De Reacciones Químicas

Types of Reactions

Hydrofluoric acid, tetrahydrate undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: Hydrofluoric acid can act as a reducing agent in certain reactions.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluoride ion replaces other groups in organic and inorganic compounds.

Common Reagents and Conditions

Common reagents used with hydrofluoric acid include silicon dioxide, which reacts to form silicon tetrafluoride and water:

SiO2+4HF→SiF4+2H2O

Major Products

The major products formed from reactions involving hydrofluoric acid include various fluorine-containing compounds such as silicon tetrafluoride, uranium hexafluoride, and aluminum trifluoride .

Aplicaciones Científicas De Investigación

Hydrofluoric acid, tetrahydrate has numerous applications in scientific research:

Chemistry: It is used in the synthesis of organofluorine compounds, which are important in pharmaceuticals and agrochemicals.

Biology: Hydrofluoric acid is used in the preparation of biological samples for electron microscopy by etching away silicate materials.

Medicine: It is used in the production of certain pharmaceuticals, including antidepressants like fluoxetine.

Mecanismo De Acción

Hydrofluoric acid exerts its effects primarily through the release of fluoride ions, which can penetrate tissues and disrupt cellular processes. The fluoride ions can bind to calcium and magnesium ions in the body, leading to severe toxicity. In industrial applications, the fluoride ions react with silicon and other elements to form stable fluorine-containing compounds .

Comparación Con Compuestos Similares

Similar Compounds

Hydrochloric Acid (HCl): Like hydrofluoric acid, hydrochloric acid is a strong acid used in various industrial processes. it does not have the same ability to dissolve silicate materials.

Sulfuric Acid (H2SO4): Sulfuric acid is another strong acid used in industry, but it is primarily used for its dehydrating properties rather than its ability to dissolve silicates.

Nitric Acid (HNO3): Nitric acid is a strong oxidizing agent used in the production of fertilizers and explosives. It does not share the same reactivity with silicates as hydrofluoric acid.

Uniqueness

Hydrofluoric acid is unique in its ability to dissolve glass and other silicate materials, making it indispensable in certain industrial and scientific applications. Its high reactivity with silicon compounds sets it apart from other acids .

Propiedades

Número CAS |

375372-42-2 |

|---|---|

Fórmula molecular |

FH9O4 |

Peso molecular |

92.07 g/mol |

Nombre IUPAC |

tetrahydrate;hydrofluoride |

InChI |

InChI=1S/FH.4H2O/h1H;4*1H2 |

Clave InChI |

VXYRNRFVDXPZKA-UHFFFAOYSA-N |

SMILES canónico |

O.O.O.O.F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)

![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)

![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)

![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)

![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)

![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)

![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)

![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)